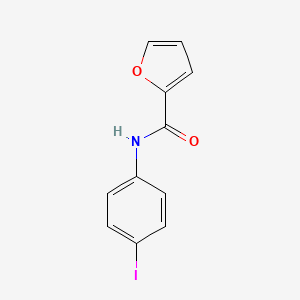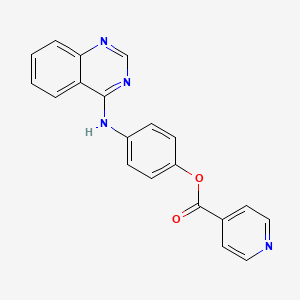![molecular formula C21H27N3O3 B5546138 9-{[5-(hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5546138.png)
9-{[5-(hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including those related to the specified compound, can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by titanium isopropoxide (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The structural characterization of diazaspiro[5.5]undecane derivatives and related compounds has been extensively studied. Single crystal X-ray diffraction methods have been used to determine the molecular structure, providing insight into the spatial arrangement and confirmation of these compounds (Zhu, 2011).
Chemical Reactions and Properties
The reactivity of diazaspiro[5.5]undecane derivatives includes a variety of chemical reactions. For instance, the aminomethylation of Guareschi imides leads to the formation of novel nitrogen-containing spiro heterocycles, demonstrating the compound's versatility in synthetic organic chemistry (Khrustaleva et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of substituted 3,9-diazaspiro[5.5]undecane derivatives, including those similar to the specified compound, can be achieved via intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring, highlighting a method for constructing complex molecular structures that could have implications for drug development and chemical synthesis (Parameswarappa & Pigge, 2011).
- Innovative synthesis approaches for diazaspiro compounds have been developed, including a catalyst-free synthesis of nitrogen-containing spiro heterocycles via a [5 + 1] double Michael addition reaction. These methods underscore the versatility and efficiency of synthesizing nitrogen-rich spiro compounds, which could be pivotal in designing new chemical entities with potential biological activities (Aggarwal, Vij, & Khurana, 2014).
Potential Pharmaceutical Applications
- A study on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones revealed their antihypertensive properties in the spontaneously hypertensive rat model. This indicates the potential for compounds within this class, including variations of the specified molecule, to serve as leads for the development of new antihypertensive agents. The study particularly highlighted the importance of specific substitutions on the spirolactam ring for activity, offering insights into structural-activity relationships (Clark et al., 1983).
- The utility of 3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists for treating chemokine-mediated diseases, particularly respiratory diseases such as asthma and chronic obstructive pulmonary disease, underscores the therapeutic relevance of these compounds. This application demonstrates the intersection of organic chemistry and pharmacology in discovering new treatments for inflammatory conditions (Norman, 2007).
Photophysical and Solvatochromic Studies
- Research into the photophysical properties and solvatochromic analysis of diazaspiro compounds has been conducted, exploring their behavior under various solvent conditions. Such studies are crucial for understanding the electronic properties of these compounds and their potential applications in materials science or as probes in chemical biology (Aggarwal & Khurana, 2015).
Eigenschaften
IUPAC Name |
9-[[5-(hydroxymethyl)furan-2-yl]methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-15-19-2-1-18(27-19)14-23-11-7-21(8-12-23)6-3-20(26)24(16-21)13-17-4-9-22-10-5-17/h1-2,4-5,9-10,25H,3,6-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXDXUJAADNWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=C(O3)CO)CN(C1=O)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-{[5-(Hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5546060.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)
![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)
![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)
![4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)
![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)
![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)
![(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)
![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)


